2-(4-ethoxyphenyl)-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)acetamide
Description
This compound features a 4-ethoxyphenyl group linked to an acetamide backbone, which is further connected via a sulfonyl ethyl bridge to a piperazine ring substituted with a pyridin-2-yl moiety. While direct pharmacological data for this compound are unavailable in the provided evidence, its design aligns with known bioactive molecules featuring acetamide cores and piperazine sulfonamide linkages .
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4S/c1-2-29-19-8-6-18(7-9-19)17-21(26)23-11-16-30(27,28)25-14-12-24(13-15-25)20-5-3-4-10-22-20/h3-10H,2,11-17H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMVGPOIRBZHDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- The sulfonyl ethyl-piperazine group in the target compound distinguishes it from analogs with sulfanyl or phenoxy bridges .
- The pyridin-2-yl substitution on piperazine is unique compared to 4-pyridyl or phenyl substitutions in other piperazine-containing analogs .
Pharmacological Comparison
While direct activity data for the target compound are lacking, inferences can be drawn from structurally related molecules:
- Piperazine sulfonamides (e.g., EP 2 903 618 B1 ) are associated with kinase inhibition due to their ability to occupy ATP-binding pockets.
- Triazole sulfanyl acetamides (e.g., ) exhibit antimicrobial and anticancer activities, likely mediated by interactions with bacterial enzymes or DNA.
- Pyrimidine-linked acetamides ( ) are intermediates in synthesizing antimetabolites or antifolate agents.
The target compound’s 4-ethoxyphenyl group may confer improved metabolic stability compared to methoxy or methyl substituents in other analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
